molecular formula C10H8N4O2 B6242534 ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1356016-26-6

ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B6242534
CAS RN: 1356016-26-6
M. Wt: 216.2
InChI Key:
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Description

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H8N4O2 . It has a molecular weight of 216.19 . This compound is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves a series of novel triazole-pyrimidine-based compounds . These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is determined by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . The process involves site-selective cross-coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a powder at room temperature .

Mechanism of Action

The mechanism of action of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound has shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions of research on ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate could involve further exploration of its neuroprotective and anti-inflammatory properties . This compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with ethyl cyanoacetate in the presence of sodium ethoxide and subsequent cyclization with hydrazine hydrate.", "Starting Materials": [ "Ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate", "Ethyl cyanoacetate", "Sodium ethoxide", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-(2-oxoethylamino)-4,6-dichloropyrimidine-5-carboxylate.", "Step 2: Ethyl 2-(2-oxoethylamino)-4,6-dichloropyrimidine-5-carboxylate is cyclized with hydrazine hydrate to form ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate." ] }

CAS RN

1356016-26-6

Product Name

ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C10H8N4O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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